molecular formula C5H12Cl2N2 B3254175 2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride CAS No. 2331211-51-7

2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride

Cat. No.: B3254175
CAS No.: 2331211-51-7
M. Wt: 171.07 g/mol
InChI Key: PIDOCGDMKRSJMT-ALUAXPQUSA-N
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Description

2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride is a bicyclic organic compound with the molecular formula C5H12Cl2N2. It is a derivative of 2,5-diazabicyclo[2.2.1]heptane, a structure characterized by a bicyclic framework containing two nitrogen atoms. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diazabicyclo[2.2.1]heptane, dihydrochloride typically involves the reaction of a suitable precursor with hydrochloric acid. One common method involves the cyclization of a diamine precursor under acidic conditions to form the bicyclic structure, followed by the addition of hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-diazabicyclo[2.2.1]heptane, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different positioning of nitrogen atoms.

    1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with a different ring size and nitrogen atom arrangement.

Uniqueness

2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride is unique due to its specific bicyclic structure and the positioning of nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and biological applications .

Properties

IUPAC Name

(1R,4R)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H/t4-,5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDOCGDMKRSJMT-ALUAXPQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN[C@H]1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride
Reactant of Route 2
2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride
Reactant of Route 3
2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride
Reactant of Route 4
2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride
Reactant of Route 5
2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride
Reactant of Route 6
Reactant of Route 6
2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride

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